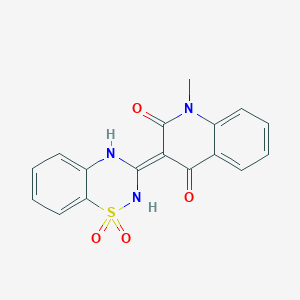
3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-1-methyl-2(1H)-quinolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-1-methyl-2(1H)-quinolinone is a useful research compound. Its molecular formula is C17H13N3O4S and its molecular weight is 355.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with theGenome polyprotein of the Hepatitis C virus genotype 1b (isolate BK)
Mode of Action
The exact mode of action of this compound is currently unknown The interaction with its targets and the resulting changes are not well documented in the available resources
Activité Biologique
3-(1,1-Dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-1-methyl-2(1H)-quinolinone, also known by its CAS number 303776-73-0, is a compound of interest due to its significant biological activities, particularly as an inhibitor of viral replication. This article reviews its chemical properties, biological activities, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C16H11N3O4S
- Molecular Weight : 341.341 g/mol
- IUPAC Name : 3-(1,1-dioxo-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-1-methyl-2(1H)-quinolinone
Antiviral Activity
One of the most notable biological activities of this compound is its potent inhibition of Hepatitis C Virus (HCV) RNA polymerase. Research indicates that it effectively inhibits the enzymatic activity of HCV polymerase and the replication of the subgenomic HCV replicon in Huh-7 cells. A study highlighted the structure-activity relationships that led to the discovery of derivatives with enhanced potency against HCV .
Table 1: Inhibition Potency Against HCV
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Original Compound | 5.0 | Inhibits HCV polymerase |
| Derivative 130 | 0.5 | Enhanced binding affinity |
Structure-Activity Relationships (SAR)
The SAR studies have shown that modifications to the quinolinone ring can significantly influence the compound's efficacy. For instance, substituting different groups at specific positions on the ring has yielded compounds with improved antiviral activity and favorable pharmacokinetic profiles .
Study on Antiviral Efficacy
In a study conducted by researchers at GlaxoSmithKline, a series of compounds derived from this compound were evaluated for their ability to inhibit HCV replication in vitro. The results demonstrated that certain derivatives not only inhibited viral replication but also displayed low cytotoxicity in human liver cell lines .
Safety and Toxicology Assessment
A safety assessment of derivative compounds indicated that while they exhibit strong antiviral activity, their safety profiles need thorough evaluation. Compound 130 was highlighted for its excellent potency in biochemical assays while maintaining a favorable safety profile .
The mechanism by which this compound exerts its antiviral effects primarily involves the inhibition of viral RNA-dependent RNA polymerase. This enzyme is crucial for the replication of RNA viruses like HCV. The compound's ability to bind to the active site of this enzyme prevents viral replication and propagation .
Propriétés
IUPAC Name |
3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-4-hydroxy-1-methylquinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4S/c1-20-12-8-4-2-6-10(12)15(21)14(17(20)22)16-18-11-7-3-5-9-13(11)25(23,24)19-16/h2-9,21H,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHQVLKKFXKCFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)C3=NS(=O)(=O)C4=CC=CC=C4N3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














